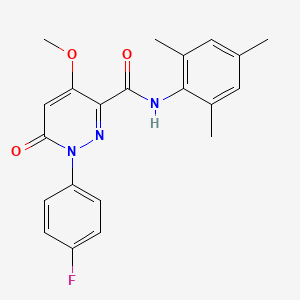
1-(4-fluorophenyl)-N-mesityl-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROPHENYL)-4-METHOXY-6-OXO-N-(2,4,6-TRIMETHYLPHENYL)-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of dihydropyridazines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxy group, and a trimethylphenyl group
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-4-METHOXY-6-OXO-N-(2,4,6-TRIMETHYLPHENYL)-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves several steps. One common synthetic route includes the following steps:
Formation of the Dihydropyridazine Core: The dihydropyridazine core can be synthesized through a cyclization reaction involving appropriate precursors. This step typically requires specific reaction conditions, such as the use of a suitable solvent and a catalyst.
Introduction of Functional Groups: The fluorophenyl, methoxy, and trimethylphenyl groups are introduced through substitution reactions. These reactions often involve the use of reagents like fluorobenzene, methoxybenzene, and trimethylbenzene, respectively.
Final Assembly: The final step involves the coupling of the functionalized dihydropyridazine core with the carboxamide group. This step may require the use of coupling agents and specific reaction conditions to ensure high yield and purity.
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-4-METHOXY-6-OXO-N-(2,4,6-TRIMETHYLPHENYL)-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can result in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-FLUOROPHENYL)-4-METHOXY-6-OXO-N-(2,4,6-TRIMETHYLPHENYL)-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is used in various bioassays to evaluate its efficacy and mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. It is studied for its ability to interact with specific molecular targets and pathways, which could lead to the development of new drugs.
Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the pharmaceutical, agrochemical, and materials science industries.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-4-METHOXY-6-OXO-N-(2,4,6-TRIMETHYLPHENYL)-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death. The exact mechanism of action depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
1-(4-FLUOROPHENYL)-4-METHOXY-6-OXO-N-(2,4,6-TRIMETHYLPHENYL)-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
1-(4-FLUOROPHENYL)-3-(2,4,6-TRIMETHYLPHENYL)-2-THIOUREA: This compound has a similar structure but contains a thiourea group instead of a carboxamide group. It is used in different applications and has distinct chemical properties.
2,4,6-TRI-SUBSTITUTED-1,3,5-TRIAZINES: These compounds have a triazine core with various substituents. They are known for their biological activities and are used in the development of herbicides and pharmaceuticals.
FLUOROPYRIDINES: These compounds contain a fluorine atom attached to a pyridine ring. They are used in various chemical and biological applications due to their unique properties.
The uniqueness of 1-(4-FLUOROPHENYL)-4-METHOXY-6-OXO-N-(2,4,6-TRIMETHYLPHENYL)-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C21H20FN3O3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-6-oxo-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C21H20FN3O3/c1-12-9-13(2)19(14(3)10-12)23-21(27)20-17(28-4)11-18(26)25(24-20)16-7-5-15(22)6-8-16/h5-11H,1-4H3,(H,23,27) |
InChI Key |
SDIJDWWHIJFJCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3,5-dimethylphenyl)amino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B11280976.png)
![1-Cyclohexyl-4-[3-(furan-2-YL)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11280978.png)
![9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11280979.png)
![N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B11280982.png)

![4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylphenyl)butanamide](/img/structure/B11281007.png)
![3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-7-(ethylsulfanyl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B11281012.png)
![3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B11281016.png)
![8,8-Dimethyl-1-(2-methyl-allylsulfanyl)-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B11281019.png)
![5-(3-chlorobenzyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B11281032.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11281038.png)
![N-(4-chloro-2-fluorophenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B11281044.png)
![[7-(2-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-nitrophenyl)methanone](/img/structure/B11281047.png)
![N-{2-[3-({[(2,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide](/img/structure/B11281055.png)
